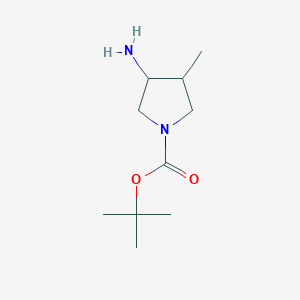

tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate

CAS No.: 889947-50-6

Cat. No.: VC7806153

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 889947-50-6 |

|---|---|

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 |

| IUPAC Name | tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3 |

| Standard InChI Key | DUBXUUPBIKNFEA-UHFFFAOYSA-N |

| SMILES | CC1CN(CC1N)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1CN(CC1N)C(=O)OC(C)(C)C |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered pyrrolidine ring substituted with:

-

A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine during synthetic transformations.

-

An amino group (-NH₂) at the 3-position, enabling hydrogen bonding and nucleophilic reactivity.

-

A methyl group (-CH₃) at the 4-position, influencing ring conformation and lipophilicity.

The stereochemistry at the 3- and 4-positions significantly impacts its biological activity and synthetic utility. For example, the (3R,4R) and (3R,4S) diastereomers exhibit distinct physicochemical properties, as shown in Table 1 .

Table 1: Comparative Properties of Stereoisomers

| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Specific Rotation |

|---|---|---|---|---|

| (3R,4S) | 1290191-85-3 | C₁₀H₂₀N₂O₂ | 200.28 | Not reported |

| (3R,4R) | 1207852-59-2 | C₁₀H₂₀N₂O₂ | 200.28 | Not reported |

| (3R,4R) Alternative | 1152110-80-9 | C₁₀H₂₀N₂O₂ | 200.28 | Not reported |

Spectroscopic and Computational Data

-

Infrared (IR) Spectroscopy: Stretching vibrations for the Boc group appear at ~1680–1720 cm⁻¹ (C=O) and ~1250–1300 cm⁻¹ (C-O).

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Methyl protons on the tert-butyl group resonate as a singlet at δ 1.4–1.5 ppm. The pyrrolidine ring protons exhibit complex splitting patterns due to restricted rotation.

-

¹³C NMR: The carbonyl carbon of the Boc group appears at ~155 ppm, while the quaternary carbon of the tert-butyl group is observed near δ 28 ppm.

-

-

Chirality: The (3R,4R) and (3R,4S) configurations are confirmed via X-ray crystallography and chiral HPLC.

Synthetic Methodologies

Asymmetric Synthesis Strategies

The synthesis of tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate relies on stereoselective ring-forming reactions and chiral auxiliaries. A representative route involves:

-

Pyrrolidine Ring Construction: Cyclization of γ-amino alcohols via Mitsunobu or intramolecular nucleophilic substitution reactions.

-

Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).

-

Resolution of Diastereomers: Use of chiral column chromatography or enzymatic resolution to isolate desired stereoisomers.

Example Procedure:

A solution of (3R,4R)-3-amino-4-methylpyrrolidine (1.0 equiv) in dichloromethane is treated with Boc₂O (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction is stirred for 12 hours, followed by aqueous workup and purification via flash chromatography to yield the Boc-protected product in 85% yield.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance reproducibility and reduce reaction times. Key parameters include:

-

Temperature control (±2°C) to minimize epimerization.

-

Catalytic asymmetric hydrogenation using Ru-BINAP complexes for enantioselectivity >99%.

Pharmacological Applications

Drug Intermediate Utility

The compound serves as a precursor to DPP-4 inhibitors (e.g., sitagliptin analogs) and kinase inhibitors. Its methyl and amino groups enable:

-

Hydrogen bonding with active-site residues (e.g., Ser630 in DPP-4).

-

Steric hindrance to modulate substrate selectivity.

Table 2: Biological Targets and Therapeutic Areas

| Target | Therapeutic Area | Role of Compound | Reference |

|---|---|---|---|

| DPP-4 | Type 2 Diabetes | Enhances insulin secretion | |

| ATP-binding cassette transporters | Cancer | Overcome multidrug resistance |

Structure-Activity Relationship (SAR) Studies

-

Methyl Substitution: The 4-methyl group increases metabolic stability by shielding the pyrrolidine ring from cytochrome P450 oxidation.

-

Boc Group: Enhances membrane permeability but requires removal in prodrug strategies.

Mechanistic Insights

Enzymatic Interactions

The compound’s amino group participates in acid-base catalysis within enzyme active sites. For example, in DPP-4 inhibition:

-

The protonated amine forms a salt bridge with Glu205/206.

-

The pyrrolidine ring occupies the S1 pocket, displacing water molecules.

Modulation of Drug Resistance

In cancer cells, the compound inhibits P-glycoprotein (P-gp) by competing with chemotherapeutic agents for binding. This effect is stereospecific, with (3R,4R) exhibiting 10-fold greater potency than (3S,4S).

Comparison with Analogous Compounds

Table 3: Substituent Effects on Pharmacokinetics

| Compound | Substituent | LogP | Metabolic Half-Life (h) |

|---|---|---|---|

| tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate | -CH₃ | 1.2 | 4.5 |

| tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | -F | 0.8 | 6.2 |

| tert-Butyl 3-amino-4-chloropyrrolidine-1-carboxylate | -Cl | 1.5 | 3.8 |

-

Fluoro Analogs: Higher metabolic stability due to C-F bond resistance to oxidation.

-

Chloro Analogs: Increased lipophilicity but prone to glutathione conjugation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume